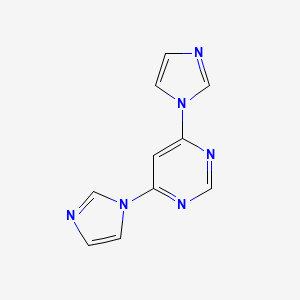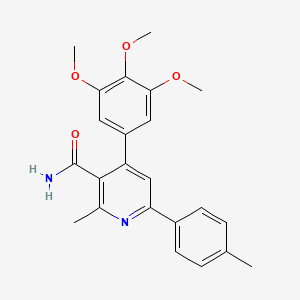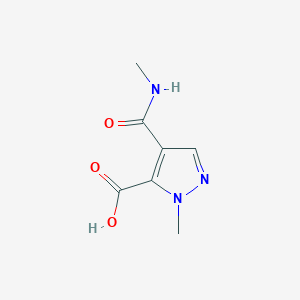
4,6-Bis(1H-imidazol-1-yl)pyrimidine
Vue d'ensemble
Description
4,6-Bis(1H-imidazol-1-yl)pyrimidine, also known as PIP, is a heterocyclic compound that has been widely used in scientific research due to its unique properties. PIP is a potent inhibitor of protein kinases and has been shown to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Metallic Grid Construction and Anion Encapsulation
Manzano et al. (2008) studied ligands like 4,6-bis(pyrazol-1-yl)pyrimidine for constructing [2 x 2] metallic grids. These grids, when combined with Cu(I) centers, encapsulated different counteranions and showcased C-H...F and anion...π interactions in solid states. The addition of methyl groups to pyrazolyl rings induced structural distortions, offering insights into anion-pi interactions and ligand behavior in solution, with potential applications in molecular engineering and nanotechnology (Manzano et al., 2008).
Fluorescent Sensor Development
Rawat & Rawat (2018) explored the synthesis of imidazo[1,2-a]pyrimidines using copper oxide nanoparticles. Among these compounds, a derivative acted as a fluorescent sensor for zinc ions, significantly below WHO limits for drinking water. This research indicates potential applications in environmental monitoring and biosensing (Rawat & Rawat, 2018).
Biological Imaging and Photophysical Properties
Tang et al. (2013) synthesized two novel pyrimidine derivatives, which displayed strong two-photon excited fluorescence and large two-photon absorption cross-sections. They applied these compounds in biological fluorescent probe development, highlighting their use in medical imaging and diagnostics (Tang et al., 2013).
Antimalarial Research
Deng et al. (2010) identified a family of 1H-imidazol-2-yl-pyrimidine-4,6-diamines with potent activity against Plasmodium falciparum, a malaria-causing parasite. This research contributes to the development of novel antimalarial drugs, providing insights into combating drug-resistant strains (Deng et al., 2010).
Chemical Detoxification
Sharma et al. (2018) synthesized selenoester derivatives of imidazo[1,2-a]pyrimidine for chemical detoxification of mercury chloride (HgCl2). This study is significant for environmental chemistry, particularly in mitigating mercury-induced toxicity (Sharma et al., 2018).
Propriétés
IUPAC Name |
4,6-di(imidazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c1-3-15(7-11-1)9-5-10(14-6-13-9)16-4-2-12-8-16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHKZTUILYWBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=NC=N2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B2607583.png)
![Ethyl 6-isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2607584.png)


![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2607588.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-phenylisoxazol-3-yl)acetamide](/img/structure/B2607591.png)
![Cyclopentyl-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2607592.png)

![(Z)-methyl 2-((1,4-dimethyl-1H-pyrazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2607598.png)



![2-(4-methylpiperazin-1-yl)-N-(tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)acetamide hydrochloride](/img/structure/B2607606.png)